Currently, there is very limited scientific research available on the specific applications of 4-Hydroxy-4'-nitrostilbene. While the compound can be readily purchased from chemical suppliers, its properties and potential uses haven't been extensively explored in the scientific literature.
The existing research primarily focuses on the synthesis and characterization of 4-Hydroxy-4'-nitrostilbene. Studies describe methods for its preparation, as well as its physical and chemical properties, such as melting point, molecular formula, and spectral data [, , ].
Due to the limited research available, it's difficult to predict specific future research directions for 4-Hydroxy-4'-nitrostilbene. However, considering its structural similarities to other stilbene derivatives known for their biological activities, potential future research could explore its:
4-Hydroxy-4'-nitrostilbene, with the molecular formula C₁₄H₁₁N₃O₃ and a molecular weight of approximately 241.25 g/mol, is known for its distinctive yellow to orange crystalline appearance. The compound features a hydroxy group and a nitro group attached to a stilbene backbone, making it a member of the nitrostilbene family. Its structure can be represented as:
The compound is stable under normal conditions but should be handled with care due to its potential irritant effects on skin and eyes .
Several methods exist for synthesizing 4-Hydroxy-4'-nitrostilbene:
The applications of 4-Hydroxy-4'-nitrostilbene are diverse:
Studies have shown that 4-Hydroxy-4'-nitrostilbene interacts with various substrates through hydrogen bonding and π-π interactions. These interactions are crucial for its application in sensor technologies and material sciences. For instance, the adsorption characteristics on silica surfaces reveal insights into how this compound behaves in different environments .
Several compounds share structural similarities with 4-Hydroxy-4'-nitrostilbene. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Nitrostilbene | Nitro group only | Known for photoisomerization; less functionalized |
| 4-Aminostilbene | Amino group instead of hydroxy | Exhibits different reactivity patterns |
| 2-Hydroxy-1-nitrobenzene | Hydroxyl on a benzene ring | Different steric hindrance; used in dyes |
| 3-Hydroxy-2-nitrotoluene | Hydroxyl and nitro on methylated benzene | Different solubility characteristics |
The unique combination of both hydroxyl and nitro groups in 4-Hydroxy-4'-nitrostilbene allows it to exhibit distinct chemical reactivity and biological activity compared to these similar compounds.
The primary synthetic route for HNS involves condensation reactions between substituted benzaldehydes and nitro-substituted toluenes. A landmark method described in US Patent 2,878,291 utilizes piperidine as both solvent and catalyst. For example:
Alternative approaches employ Knoevenagel condensation, as demonstrated by microwave-assisted solvent-free reactions:
Comparative Data for Condensation Routes
| Method | Catalyst | Solvent | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Piperidine-mediated | Piperidine | NaOH/$$ \text{CO}_2 $$ | 86 | 184–186 |
| Microwave-assisted | $$ \text{Cs}2\text{CO}3 $$ | Solvent-free | 81.7 | 207–209 |
The nitro group in HNS undergoes reduction to form 4-amino-4'-hydroxystilbene, a precursor for pharmaceuticals and dyes:
Traditional vs. Green Chemistry Approaches
Microwave-Assisted Knoevenagel
Catalytic Reduction
4-Hydroxy-4'-nitrostilbene exists as trans (E) and cis (Z) isomers, with the equilibrium favoring the trans configuration due to reduced steric hindrance between the aromatic rings. The isomerization dynamics are influenced by electronic excitations and nonadiabatic transitions between singlet (S) and triplet (T) states. Upon photoexcitation to the S₁ state, the trans isomer undergoes ultrafast conversion to a quinoid structure, redistributing electron density across the conjugated π-system [2] [5]. This quinoid intermediate facilitates relaxation via competing singlet and triplet pathways.
The trans-to-cis isomerization primarily proceeds through a triplet-mediated pathway:
For the cis isomer, relaxation pathways bifurcate based on initial twisting directions. Twisting of the dimethylamino (DAP) or nitrophenyl (DN) moieties directs the molecule toward either α-C=C bond rotation or dihydrophenanthrene (DHP) formation [2]. The latter pathway is less favored due to insufficient spin-orbit coupling between S₁ and T₁ states [5].
| Isomerization Pathway | Key Steps | Energy Barriers (kcal/mol) | Dominant Pathway |
|---|---|---|---|
| trans → cis (S₁-mediated) | S₁ → CI-S₁/S₀-twist → S₀ | ~15–20 [2] | Minor |
| trans → cis (T-mediated) | S₁ → T₂ → T₁ → S₀ | ~5–10 [5] | Major |
| cis → trans (DHP formation) | S₁ → CI-S₁/S₀-DHP → S₀ | ~10–12 [2] | Moderate |
The adsorption behavior of 4-hydroxy-4'-nitrostilbene on amorphous surfaces is influenced by its polar functional groups. The hydroxy (-OH) and nitro (-NO₂) substituents facilitate hydrogen bonding and dipole-dipole interactions with hydrophilic surfaces, while the aromatic rings engage in π-π stacking with nonpolar substrates [1] [3]. Computational studies suggest that the trans isomer exhibits stronger adsorption due to its planar geometry, which maximizes surface contact [3].
In synthetic applications, amorphous silica surfaces have been used to stabilize intermediates during McMurry cross-coupling reactions. The molecule’s adsorption affinity correlates with its dipole moment (≈5.2 D), which enhances interactions with polar surfaces [4]. However, rapid E/Z isomerization on surfaces complicates isolation of pure isomers, as noted in attempts to synthesize 4'-hydroxynorendoxifen analogues [4].
Density functional theory (DFT) and multi-state n-electron valence state perturbation theory (MS-NEVPT2) have been employed to optimize the molecular geometry and map potential energy surfaces (PESs). Key findings include:
The optimized ground-state geometry (S₀) features a dihedral angle of 180° between aromatic rings, whereas the S₁ state exhibits a slight twist (≈10°) due to partial π-bond breaking [2]. These insights align with X-ray crystallographic data showing a planar trans configuration in the solid state [3].